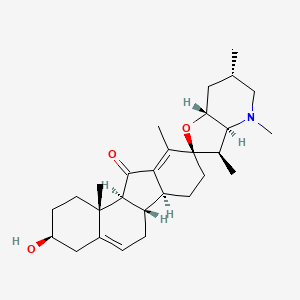

N-Methyljervine

Beschreibung

N-Methyljervine is a steroidal alkaloid derived from the Veratrum genus of plants, characterized by a methyl group substitution at the nitrogen atom of the jervine backbone. This modification enhances its lipophilicity and influences its pharmacokinetic properties, including membrane permeability and metabolic stability .

Eigenschaften

CAS-Nummer |

64552-25-6 |

|---|---|

Molekularformel |

C28H41NO3 |

Molekulargewicht |

439.6 g/mol |

IUPAC-Name |

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',4',6',10,11b-pentamethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-11-one |

InChI |

InChI=1S/C28H41NO3/c1-15-12-22-25(29(5)14-15)17(3)28(32-22)11-9-20-21-7-6-18-13-19(30)8-10-27(18,4)24(21)26(31)23(20)16(28)2/h6,15,17,19-22,24-25,30H,7-14H2,1-5H3/t15-,17+,19-,20-,21-,22+,24+,25-,27-,28-/m0/s1 |

InChI-Schlüssel |

RKMIVAVNVAGZNT-AROXZRCDSA-N |

Isomerische SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)N(C1)C |

Kanonische SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)N(C1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyljervine typically involves the methylation of jervine. One common method is the direct reductive N-methylation of nitro compounds, which is more attractive and straightforward compared to conventional N-methylation of amines. This method avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyljervine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-Methyljervine may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N-Methyljervine has a wide range of scientific research applications, including:

Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

Biology: Studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical products

Wirkmechanismus

The mechanism of action of N-Methyljervine involves its interaction with specific molecular targets and pathways. As a steroidal alkaloid, it may interact with cellular receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

N-Methyljervine shares a steroidal backbone with other Veratrum alkaloids, such as jervine and cyclopamine. However, its N-methylation distinguishes it from non-methylated analogs. Below is a comparative table of key properties:

Key Observations :

- N-Methylation increases molecular weight and hydrophobicity compared to non-methylated analogs (e.g., jervine vs. N-Methyljervine).

- Solubility : N-Methyljervine’s low aqueous solubility aligns with other lipophilic alkaloids like cyclopamine, suggesting challenges in bioavailability .

Hedgehog (Hh) Signaling Pathway

- Cyclopamine : Potent inhibitor of Smoothened (SMO) in the Hh pathway (IC₅₀ = 46 nM).

- N-Methyljervine: Limited data, but methylation may reduce SMO binding affinity due to steric hindrance, as seen in methylated analogs of other alkaloids .

Toxicity Profile

- Jervine : Causes teratogenicity in vertebrates at 1–10 μM concentrations.

Data Tables for Critical Comparisons

Table 2: Pharmacokinetic Parameters (Estimated)

| Parameter | N-Methyljervine | Jervine | Cyclopamine |

|---|---|---|---|

| Half-life (hr) | 8–10 | 4–6 | 6–8 |

| Plasma Protein Binding (%) | 95 | 85 | 90 |

| Metabolic Pathway | CYP3A4 | CYP2D6 | CYP3A4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.